molecular formula C9H13NO3 B556434 Ethyl 2-acetamidopent-4-ynoate CAS No. 23235-05-4

Ethyl 2-acetamidopent-4-ynoate

Cat. No. B556434
CAS RN: 23235-05-4
M. Wt: 183.2 g/mol
InChI Key: XZFOCHGENVPUER-UHFFFAOYSA-N
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Description

Ethyl 2-acetamidopent-4-ynoate, also known as EAP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of acetic acid and is composed of five carbon atoms, one nitrogen atom, and two oxygen atoms. It is a colorless, odorless, and highly volatile compound that is soluble in water and ethanol. EAP has a wide range of applications in research and development, including synthesis, drug design, and biochemistry.

Scientific Research Applications

  • Ethyl 2-acetamidopent-4-ynoate is used in the synthesis of highly activated acetylenes, showing an unusual ability to furnish [2+2]-cycloadducts with certain alkenes without the need for irradiation and catalysts. This property is instrumental in chemical synthesis processes (Koldobskii, Solodova, Godovikov, & Kalinin, 2008).

  • The compound is involved in reactions to produce 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, which are significant in medicinal chemistry and drug development (Roberts, Landor, & Bolessa, 1994).

  • In the field of corrosion science, Ethyl 2-acetamidopent-4-ynoate derivatives are studied for their potential as corrosion inhibitors. Quantum chemical calculations based on DFT methods are used to understand the relationship between the molecular structure of these compounds and their inhibition efficiency (Zarrouk et al., 2014).

  • The compound is also used in the synthesis of other complex molecules, such as ethyl 2-(2-acetamidothiazol-4-yl) acetate, which have applications in DNA binding interactions. These interactions are crucial for understanding genetic processes and designing antitumor agents (Iqbal et al., 2019).

  • Ethyl 2-acetamidopent-4-ynoate derivatives are explored in the synthesis of anti-Parkinson's drugs. The compounds show significant activity in in vitro free radical scavenging assays and in vivo anti-Parkinson's screening (Gomathy et al., 2012).

properties

IUPAC Name

ethyl 2-acetamidopent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOCHGENVPUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamidopent-4-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GT Crisp, J Gore - Tetrahedron, 1997 - Elsevier
… 3-iodo-L-tyrosine methyl ester (3) 8, N-benzoyl-L-tyrosine methyl ester 30, N-benzoyl(4-O trifluoromethanesulfonyl)-L-phenylalanine methyl ester (1) 31, ethyl 2-acetamidopent-4-ynoate …
Number of citations: 34 www.sciencedirect.com

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